
(±)16(17)-DiHDPA
Übersicht
Beschreibung
(±)16(17)-DiHDPA is a polyunsaturated fatty acid with multiple double bonds and hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)16(17)-DiHDPA typically involves multiple steps, including the introduction of double bonds and hydroxyl groups at specific positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-carbon double bonds, followed by selective hydroxylation to introduce the hydroxyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(±)16(17)-DiHDPA can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Research indicates that (±)16(17)-DiHDPA plays a crucial role in modulating inflammatory responses. It has been shown to act as a pro-resolving mediator, promoting the resolution of inflammation in various models:
- Case Study : In a study involving mice subjected to ischemia-reperfusion injury, the administration of this compound resulted in significant reductions in pro-inflammatory cytokines and enhanced the resolution of inflammation, suggesting its therapeutic potential in inflammatory diseases .
Neuroprotective Properties
The compound has been linked to neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD):
- Findings : A study found that levels of DHA-derived this compound were significantly altered in transgenic AD rats compared to wild-type controls. Specifically, it was observed that this compound levels were elevated in neutral lipids but reduced in phospholipids of AD rats, indicating a potential shift in lipid metabolism associated with neuroinflammation .
Cardiovascular Health
This compound has also been implicated in cardiovascular health:
- Research Insights : Concentrations of this compound were found to decrease progressively with age and were associated with markers of cardiovascular risk. This suggests that maintaining adequate levels of this compound may be beneficial for cardiovascular health .
Data Tables
Biologische Aktivität
(±)16(17)-DiHDPA (Dihydroxydocosahexaenoic acid) is a biologically active compound derived from omega-3 fatty acids, specifically docosahexaenoic acid (DHA). This compound has garnered attention due to its potential roles in modulating inflammation, neuroprotection, and various metabolic processes. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, effects on health, and relevant research findings.
This compound is primarily formed through the enzymatic oxidation of DHA by lipoxygenases (LOX). The metabolic pathway involves the conversion of DHA into intermediates such as 16S,17S-epoxy-DHA, which can be further hydrolyzed to produce dihydroxy derivatives like this compound. This compound acts as a precursor for specialized pro-resolving mediators (SPMs), which play crucial roles in resolving inflammation and promoting tissue repair.
Key Pathways:
- Lipoxygenase Pathway: The conversion of DHA to this compound involves 15-LOX and other LOX enzymes that facilitate the formation of hydroperoxy and epoxy intermediates.
- Pro-resolving Mediators: this compound is implicated in the synthesis of protectins and resolvins, which are known for their anti-inflammatory properties.
2.1 Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the resolution of inflammation in various models.
- Case Study: A study highlighted that administration of this compound significantly reduced levels of IL-6 and TNF-α in murine models of acute inflammation, demonstrating its potential as a therapeutic agent in inflammatory diseases .
2.2 Neuroprotective Properties
The compound also shows promise in neuroprotection. It has been associated with enhanced neurogenesis and reduced apoptosis in neuronal cells exposed to inflammatory cytokines.
- Research Findings: In vitro studies have demonstrated that this compound can counteract the neurotoxic effects induced by pro-inflammatory cytokines, thereby supporting neuronal survival and function .
3. Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that this compound is rapidly absorbed and metabolized, with significant bioavailability observed in animal models.
Parameter | Value |
---|---|
Absorption Rate | High |
Metabolic Half-Life | Short |
Bioavailability | >95% |
This high bioavailability indicates that this compound could be effectively utilized in dietary supplements or pharmaceutical formulations targeting inflammatory conditions .
4.1 Potential Therapeutic Uses
The biological activities of this compound position it as a candidate for various therapeutic applications:
- Inflammatory Diseases: Given its ability to modulate inflammation, it may be beneficial in conditions such as arthritis or inflammatory bowel disease.
- Neurodegenerative Disorders: Its neuroprotective effects suggest potential use in treating diseases like Alzheimer's or multiple sclerosis.
4.2 Safety Profile
Preliminary studies indicate that this compound exhibits a favorable safety profile with minimal adverse effects reported at therapeutic doses .
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,11-15,20-21,23-24H,2,4,9-10,16-19H2,1H3,(H,25,26)/b7-5-,8-6-,13-11-,14-3-,15-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQCSWUATWXVGK-ZYADFMMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The study found that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), led to an increase in certain oxylipins, including 16,17-DiHDPE []. This is significant because it suggests that inhibiting one pathway of arachidonic acid metabolism might lead to a compensatory increase in other pathways, potentially leading to unintended consequences. While the exact effects of elevated 16,17-DiHDPE are not fully understood, the study highlights the complex interplay within the arachidonic acid metabolic network and raises questions about the long-term effects of selectively targeting specific pathways. Further research is needed to elucidate the specific roles of 16,17-DiHDPE and other oxylipins affected by celecoxib to fully assess the implications of these findings for colorectal cancer chemoprevention strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.